molecular formula C13H14N2OS B5229029 2-(2-Oxopropylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-(2-Oxopropylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B5229029
M. Wt: 246.33 g/mol
InChI Key: GAGZJXNTFGZCDT-UHFFFAOYSA-N
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Description

2-(2-Oxopropylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the oxopropylsulfanyl and carbonitrile groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopropylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-mercaptoquinoline with 2-bromoacetone under basic conditions to form the intermediate 2-(2-oxopropylsulfanyl)quinoline. This intermediate is then subjected to a cyclization reaction with malononitrile in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopropylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(2-Oxopropylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Oxopropylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxopropylsulfanyl)quinoline
  • 5,6,7,8-Tetrahydroquinoline-3-carbonitrile
  • 2-(2-Oxopropylsulfanyl)-5,6,7,8-tetrahydroquinoline

Uniqueness

2-(2-Oxopropylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-oxopropylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9(16)8-17-13-11(7-14)6-10-4-2-3-5-12(10)15-13/h6H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGZJXNTFGZCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=C(C=C2CCCCC2=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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